Octanophenone

描述

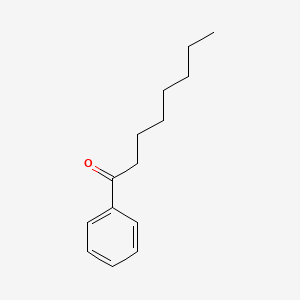

Structure

3D Structure

属性

IUPAC Name |

1-phenyloctan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O/c1-2-3-4-5-9-12-14(15)13-10-7-6-8-11-13/h6-8,10-11H,2-5,9,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDEVCZRUNOLVLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5061871 | |

| Record name | Octanophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1674-37-9 | |

| Record name | Octanophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1674-37-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octanophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001674379 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octanophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22009 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Octanone, 1-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octanophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenyloctan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.289 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTANOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KQY234FG9L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-phenyloctan-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to 1-phenyloctan-1-one, a valuable ketone intermediate in various fields of chemical research and development. This document details the underlying chemical principles, provides adaptable experimental protocols, and presents key analytical data for the characterization of the target molecule.

Introduction

1-phenyloctan-1-one, also known as octanophenone or heptyl phenyl ketone, is an aromatic ketone with the chemical formula C₁₄H₂₀O. Its structure, featuring a phenyl group attached to an eight-carbon acyl chain, makes it a useful building block in organic synthesis. This guide will focus on the two most prevalent and versatile methods for its preparation: the Friedel-Crafts acylation of benzene and the Grignard reaction.

Table 1: Physicochemical Properties of 1-phenyloctan-1-one [1][2][3]

| Property | Value |

| CAS Number | 1674-37-9 |

| Molecular Formula | C₁₄H₂₀O |

| Molecular Weight | 204.31 g/mol [1][2] |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Approximately 289-290 °C at 760 mmHg |

| Solubility | Insoluble in water; soluble in organic solvents like ether, benzene, and chloroform. |

Synthetic Methodologies

Friedel-Crafts Acylation of Benzene

The Friedel-Crafts acylation is a classic and direct method for the synthesis of aromatic ketones. This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring, in this case, benzene, with an acylating agent, octanoyl chloride, in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

The reaction proceeds through the formation of a highly electrophilic acylium ion, which is generated by the reaction of octanoyl chloride with aluminum chloride. This acylium ion is then attacked by the nucleophilic π-electron system of the benzene ring, leading to the formation of a sigma complex (arenium ion). Subsequent deprotonation of the sigma complex by the tetrachloroaluminate anion (AlCl₄⁻) restores the aromaticity of the ring and regenerates the aluminum chloride catalyst, yielding 1-phenyloctan-1-one.

Materials:

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Benzene

-

Octanoyl Chloride

-

Anhydrous Dichloromethane (DCM) or Carbon Disulfide (CS₂) (as solvent)

-

Hydrochloric Acid (HCl), 6M

-

Sodium Bicarbonate (NaHCO₃) solution, saturated

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Standard laboratory glassware for anhydrous reactions (flame-dried)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.

-

Addition of Reactants: To the stirred suspension, add anhydrous benzene (1.0 equivalent). Cool the mixture to 0-5 °C using an ice bath.

-

Slowly add octanoyl chloride (1.0 equivalent) dropwise from the dropping funnel over 30-60 minutes, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). For less reactive substrates or to ensure completion, the mixture can be heated to reflux (around 40-50 °C for DCM) for 1-2 hours.

-

Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and 6M hydrochloric acid with vigorous stirring to quench the reaction and decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to yield pure 1-phenyloctan-1-one.

Table 2: Typical Reaction Parameters for Friedel-Crafts Acylation

| Parameter | Value/Condition |

| Stoichiometry (Benzene:Octanoyl Chloride:AlCl₃) | 1 : 1 : 1.1 |

| Solvent | Anhydrous Dichloromethane or Carbon Disulfide |

| Reaction Temperature | 0 °C to reflux |

| Reaction Time | 3-6 hours |

| Typical Yield | 70-90% (estimated based on similar reactions) |

Grignard Reaction

An alternative and highly versatile route to 1-phenyloctan-1-one involves the use of a Grignard reagent. Two main strategies can be employed:

-

Strategy A: Reaction of phenylmagnesium bromide with octanoyl chloride.

-

Strategy B: Reaction of an octylmagnesium halide with benzoyl chloride or benzaldehyde followed by oxidation.

Strategy A is generally preferred for the synthesis of ketones from acid chlorides. The Grignard reagent, acting as a potent nucleophile, attacks the electrophilic carbonyl carbon of the acid chloride. The initially formed tetrahedral intermediate can then collapse, eliminating the chloride ion to form the ketone. A key challenge in this method is preventing a second addition of the Grignard reagent to the newly formed ketone, which would lead to a tertiary alcohol as a byproduct. This can often be controlled by using low temperatures and a slow, controlled addition of the Grignard reagent.

Materials:

-

Magnesium turnings

-

Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

-

Bromobenzene

-

Octanoyl Chloride

-

Iodine (a small crystal for initiation)

-

Saturated aqueous Ammonium Chloride (NH₄Cl) solution

-

Standard laboratory glassware for anhydrous Grignard reactions (flame-dried)

Procedure:

-

Preparation of Phenylmagnesium Bromide:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a calcium chloride drying tube, and a dropping funnel, place magnesium turnings (1.1 equivalents).

-

Add a small crystal of iodine.

-

In the dropping funnel, prepare a solution of bromobenzene (1.0 equivalent) in anhydrous diethyl ether.

-

Add a small portion of the bromobenzene solution to the magnesium. The reaction is initiated when the color of the iodine fades and the solution becomes cloudy with gentle bubbling. Gentle warming may be required.

-

Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Octanoyl Chloride:

-

Cool the freshly prepared phenylmagnesium bromide solution to -78 °C using a dry ice/acetone bath.

-

In a separate flask, prepare a solution of octanoyl chloride (0.9 equivalents) in anhydrous diethyl ether.

-

Add the octanoyl chloride solution dropwise to the stirred Grignard reagent at -78 °C.

-

After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer twice with diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation.

-

Table 3: Typical Reaction Parameters for Grignard Synthesis (Strategy A)

| Parameter | Value/Condition |

| Stoichiometry (Bromobenzene:Mg:Octanoyl Chloride) | 1 : 1.1 : 0.9 |

| Solvent | Anhydrous Diethyl Ether or THF |

| Reaction Temperature | -78 °C to room temperature |

| Reaction Time | 3-5 hours |

| Typical Yield | 60-80% (estimated based on similar reactions) |

Characterization Data

Accurate characterization of the synthesized 1-phenyloctan-1-one is crucial to confirm its identity and purity. The following tables summarize the expected spectroscopic data.

Table 4: ¹H NMR Spectral Data (Predicted)

Based on analysis of similar structures and spectral databases.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.95 | d | 2H | Aromatic (ortho to C=O) |

| ~ 7.55 | t | 1H | Aromatic (para to C=O) |

| ~ 7.45 | t | 2H | Aromatic (meta to C=O) |

| ~ 2.95 | t | 2H | -CH₂-C=O |

| ~ 1.75 | quint | 2H | -CH₂-CH₂-C=O |

| ~ 1.30 | m | 8H | -(CH₂)₄- |

| ~ 0.90 | t | 3H | -CH₃ |

Table 5: ¹³C NMR Spectral Data (Predicted)

Based on analysis of similar structures and spectral databases.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 200.5 | C=O |

| ~ 137.0 | Aromatic (ipso-C) |

| ~ 133.0 | Aromatic (para-CH) |

| ~ 128.6 | Aromatic (ortho-CH) |

| ~ 128.0 | Aromatic (meta-CH) |

| ~ 38.5 | -CH₂-C=O |

| ~ 31.6 | -(CH₂)₅-CH₃ |

| ~ 29.4 | -(CH₂)₄-CH₂- |

| ~ 29.2 | -(CH₂)₃-CH₂- |

| ~ 24.2 | -CH₂-CH₂-C=O |

| ~ 22.6 | -CH₂-CH₃ |

| ~ 14.1 | -CH₃ |

Table 6: IR and Mass Spectrometry Data

| Spectroscopic Technique | Key Peaks/Fragments |

| Infrared (IR) Spectroscopy | ~1685 cm⁻¹ (strong, C=O stretch), ~3060 cm⁻¹ (aromatic C-H stretch), ~2930, 2855 cm⁻¹ (aliphatic C-H stretch), ~1595, 1450 cm⁻¹ (aromatic C=C stretch) |

| Mass Spectrometry (MS) | m/z 204 (M⁺), 120 ([C₆H₅CO]⁺), 105 ([C₆H₅CO]⁺ - CH₃), 77 ([C₆H₅]⁺) |

Conclusion

This technical guide has detailed two primary and effective methods for the synthesis of 1-phenyloctan-1-one: Friedel-Crafts acylation and the Grignard reaction. While Friedel-Crafts acylation offers a more direct route, the Grignard synthesis provides a versatile alternative. The provided experimental protocols, adapted from established procedures for similar transformations, offer a solid foundation for the successful synthesis and purification of the target compound. The tabulated spectroscopic data serves as a crucial reference for the analytical confirmation of the product's identity and purity. Researchers, scientists, and drug development professionals can utilize this guide to facilitate the preparation and characterization of 1-phenyloctan-1-one for their specific research and development needs.

References

Octanophenone: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Octanophenone, a simple aromatic ketone, has emerged as a crucial and versatile building block in organic synthesis. Its inherent reactivity, characterized by a reactive carbonyl group and an aromatic ring amenable to substitution, provides a powerful platform for the construction of a diverse array of complex molecules. This technical guide delves into the core utility of this compound, offering a comprehensive overview of its key reactions, detailed experimental protocols, and its application in the synthesis of biologically active compounds. The information presented herein is intended to serve as a valuable resource for professionals engaged in chemical research and drug development.

Chemical Properties of this compound

This compound, also known as 1-phenyloctan-1-one, is a colorless to pale yellow liquid or low-melting solid. A summary of its key physical and spectroscopic properties is provided below.

| Property | Value |

| Molecular Formula | C₁₄H₂₀O |

| Molecular Weight | 204.31 g/mol |

| Melting Point | 21.5-23.5 °C |

| Boiling Point | 285-290 °C |

| Density | 0.936 g/mL at 25 °C |

| Solubility | Insoluble in water; Soluble in common organic solvents like ethanol, acetone, and toluene.[1] |

Spectroscopic Data:

| ¹H NMR (CDCl₃, ppm) | ¹³C NMR (CDCl₃, ppm) | IR (cm⁻¹) |

| 7.95 (d, 2H), 7.52 (t, 1H), 7.47 (t, 2H), 2.95 (t, 2H), 1.73 (m, 2H), 1.32 (m, 8H), 0.89 (t, 3H) | 200.3, 137.2, 132.8, 128.6, 128.1, 38.6, 31.8, 29.4, 29.2, 24.4, 22.7, 14.1 | ~1685 (C=O stretch), ~3060 (aromatic C-H stretch), ~2930, 2855 (aliphatic C-H stretch) |

Core Synthetic Transformations

This compound serves as a versatile starting material for a variety of fundamental organic reactions, enabling the synthesis of a wide range of important intermediates and final products.

Claisen-Schmidt Condensation: Synthesis of Chalcones

The Claisen-Schmidt condensation is a cornerstone reaction for the synthesis of chalcones (1,3-diaryl-2-propen-1-ones)[2]. This base-catalyzed reaction involves the condensation of an aromatic ketone, such as this compound, with an aromatic aldehyde[2]. Chalcones are valuable intermediates for the synthesis of various heterocyclic compounds and exhibit a broad spectrum of biological activities[3].

Reaction Scheme:

Caption: General workflow for Claisen-Schmidt condensation.

Experimental Protocol: Synthesis of a Chalcone Derivative

This protocol outlines a general procedure for the synthesis of a chalcone from this compound and a substituted benzaldehyde.

Materials:

-

This compound

-

Substituted Benzaldehyde (e.g., 4-methoxybenzaldehyde)

-

Ethanol (95%)

-

Sodium Hydroxide (10% aqueous solution)

-

Stirring apparatus

-

Ice bath

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) and the substituted benzaldehyde (1 equivalent) in 95% ethanol.

-

Cool the solution in an ice bath with continuous stirring.

-

Slowly add a 10% aqueous solution of sodium hydroxide dropwise to the cooled mixture.

-

Continue stirring the reaction mixture in the ice bath for 30 minutes and then at room temperature for 2-3 hours. The formation of a precipitate indicates product formation.

-

After the reaction is complete (monitored by TLC), pour the mixture into ice-cold water.

-

Collect the precipitated solid by vacuum filtration and wash with cold water until the washings are neutral.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.

Quantitative Data for Representative Chalcone Synthesis:

| Aldehyde | Base | Solvent | Time (h) | Yield (%) |

| Benzaldehyde | NaOH | Ethanol | 24 | ~90%[4] |

| 4-Chlorobenzaldehyde | KOH | Ethanol | 24 | >85% |

| 4-Methoxybenzaldehyde | NaOH | Ethanol | 24 | >90% |

Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction is a powerful transformation that converts aryl alkyl ketones into the corresponding thioamides. This reaction typically involves heating the ketone with sulfur and a secondary amine, such as morpholine. The resulting thioamide can be further hydrolyzed to the corresponding carboxylic acid or amide.

Reaction Mechanism Overview:

Caption: Key stages of the Willgerodt-Kindler reaction.

Experimental Protocol: Willgerodt-Kindler Reaction of this compound

Materials:

-

This compound

-

Sulfur powder

-

Morpholine

-

Pyridine (as solvent)

-

Reflux apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine this compound (1 equivalent), sulfur (2.5 equivalents), and morpholine (3 equivalents).

-

Add pyridine as the solvent and heat the mixture to reflux.

-

Maintain the reflux for several hours (typically 6-12 hours), monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into a beaker of cold water.

-

Extract the aqueous mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with dilute acid (e.g., 1M HCl) and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude thioamide by column chromatography or recrystallization. A study on the reaction of acetophenone with sulfur and morpholine reports yields in the range of 86-95% under optimized conditions. A one-pot method for a related reaction using 2-bromo-1-phenylethanone as the substrate in DMF resulted in a 72% yield.

Grignard Reaction

The Grignard reaction is a fundamental carbon-carbon bond-forming reaction where an organomagnesium halide (Grignard reagent) adds to the carbonyl group of a ketone or aldehyde. The reaction of this compound with a Grignard reagent yields a tertiary alcohol after acidic workup.

General Reaction Workflow:

Caption: Workflow for the Grignard reaction with this compound.

Experimental Protocol: Grignard Reaction with Phenylmagnesium Bromide

Materials:

-

This compound

-

Phenylmagnesium bromide (prepared in situ or purchased)

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Reaction vessel under an inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous diethyl ether.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of phenylmagnesium bromide (1.1 equivalents) in diethyl ether to the cooled this compound solution via a dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Cool the reaction mixture again to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude tertiary alcohol.

-

Purify the product by column chromatography on silica gel.

Catalytic Hydrogenation

Catalytic hydrogenation is a widely used method for the reduction of carbonyl compounds to alcohols. The carbonyl group of this compound can be reduced to a secondary alcohol using a variety of catalysts, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel, under a hydrogen atmosphere.

Reaction Overview:

Caption: Catalytic hydrogenation of this compound.

Experimental Protocol: Catalytic Hydrogenation using Pd/C

Materials:

-

This compound

-

10% Palladium on carbon (Pd/C)

-

Ethanol or Ethyl acetate

-

Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon setup)

-

Celite

Procedure:

-

In a hydrogenation flask, dissolve this compound (1 equivalent) in ethanol.

-

Carefully add 10% Pd/C (typically 5-10 mol%) to the solution under an inert atmosphere (e.g., argon or nitrogen).

-

Seal the flask and connect it to the hydrogenation apparatus.

-

Evacuate the flask and refill it with hydrogen gas (repeat this process 3 times to ensure an inert atmosphere is replaced by hydrogen).

-

Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

-

Once the reaction is complete, carefully vent the hydrogen and flush the system with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

-

Combine the filtrates and remove the solvent under reduced pressure to obtain the crude 1-phenyloctan-1-ol.

-

Purify the product by column chromatography if necessary.

Application in the Synthesis of Bioactive Heterocycles

Derivatives of this compound, particularly chalcones, are valuable precursors for the synthesis of a wide range of heterocyclic compounds with significant biological activities.

Synthesis of Pyrazoles

Chalcones can undergo cyclocondensation reactions with hydrazine derivatives to form pyrazolines, which can be subsequently oxidized to pyrazoles. Pyrazole derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Synthesis of Pyrimidines

Pyrimidines can be synthesized from chalcones through their reaction with urea, thiourea, or guanidine in the presence of a base. Pyrimidine-based compounds are of great interest in medicinal chemistry as they are known to act as kinase inhibitors and possess anticancer properties.

Synthesis of Quinolines

Quinolines can be synthesized via several named reactions, such as the Friedländer synthesis, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. Chalcones derived from this compound can serve as the latter component in such syntheses. Quinolines are known to exhibit a variety of biological activities, including inhibition of the NF-κB signaling pathway.

Biological Significance and Signaling Pathways

Compounds synthesized from this compound have shown promise in modulating key biological pathways implicated in various diseases.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a crucial role in inflammation, immunity, and cell survival. Dysregulation of this pathway is associated with inflammatory diseases and cancer. Certain quinoline derivatives have been shown to inhibit the activation of NF-κB, making them potential therapeutic agents for these conditions.

Caption: Inhibition of the NF-kB pathway by quinoline derivatives.

Tubulin Polymerization Inhibition

Tubulin is a key protein involved in the formation of microtubules, which are essential for cell division. Inhibition of tubulin polymerization is a well-established mechanism for anticancer drugs. Some pyrazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.

Caption: Disruption of microtubule dynamics by pyrazole derivatives.

Conclusion

This compound is a readily available and highly versatile building block in organic synthesis. Its ability to participate in a wide range of chemical transformations, including Claisen-Schmidt condensations, Willgerodt-Kindler reactions, Grignard additions, and catalytic hydrogenations, makes it an invaluable starting material for the synthesis of diverse and complex molecular architectures. The derivatives of this compound, particularly chalcones and the subsequently formed heterocyclic compounds, have demonstrated significant potential as modulators of key biological pathways, highlighting the importance of this scaffold in medicinal chemistry and drug discovery. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to fully exploit the synthetic potential of this compound in their scientific endeavors.

References

The Synthesis of Octanophenone: A Technical Guide to its Upstream and Downstream Chemistry

For Researchers, Scientists, and Drug Development Professionals

Octanophenone, also known as 1-phenyloctan-1-one, is a versatile aromatic ketone that serves as a crucial intermediate in the synthesis of various pharmaceuticals and fragrance compounds. Its chemical structure, featuring a phenyl group attached to an eight-carbon acyl chain, provides a scaffold for a wide range of chemical modifications, leading to a diverse array of downstream products with significant biological and commercial value. This technical guide provides an in-depth exploration of the synthesis of this compound, detailing the upstream raw materials and key experimental protocols. Furthermore, it delves into the downstream products that can be derived from this important ketone, outlining the synthetic pathways and potential applications.

Upstream: The Synthesis of this compound

The most prevalent and industrially significant method for the synthesis of this compound is the Friedel-Crafts acylation of benzene with octanoyl chloride.[1][2][3][4] This electrophilic aromatic substitution reaction provides a direct and efficient route to introduce the octanoyl group onto the benzene ring.

Key Upstream Raw Materials

The primary upstream raw materials for the synthesis of this compound via Friedel-Crafts acylation are:

-

Benzene: The aromatic substrate.

-

Octanoyl chloride: The acylating agent.

-

Aluminum chloride (AlCl₃): A Lewis acid catalyst essential for activating the acylating agent.[5]

-

Solvent: Typically an inert solvent such as dichloromethane (DCM) or carbon disulfide (CS₂).

An alternative, though less common, upstream precursor for octanoyl chloride is octanoic acid, which can be converted to the acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.

Experimental Protocol: Friedel-Crafts Acylation of Benzene with Octanoyl Chloride

This protocol is a representative procedure for the synthesis of this compound.

Reaction Scheme:

References

The Biological Frontier of Octanophenone Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octanophenone derivatives, a class of aromatic ketones, are emerging as a scaffold of significant interest in medicinal chemistry and drug development. While extensive research has been conducted on related aryl ketones, such as acetophenones and benzophenones, the specific biological activities of this compound derivatives are a developing field of study. This technical guide provides an in-depth overview of the known and potential biological activities of this compound derivatives, drawing upon data from structurally analogous compounds to predict and understand their therapeutic potential. The guide summarizes key quantitative data, details essential experimental protocols for their evaluation, and visualizes relevant biological pathways to provide a comprehensive resource for researchers. Given the limited direct public data on this compound derivatives, this guide leverages the wealth of information on acetophenone and benzophenone derivatives to build a predictive framework for future research and development in this promising chemical space.

Biological Activities of Aryl Ketone Derivatives: A Predictive Framework for Octanophenones

Aryl ketone derivatives, including the this compound scaffold, have demonstrated a broad spectrum of biological activities. The primary areas of investigation include anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity

Numerous studies have highlighted the cytotoxic effects of benzophenone and acetophenone derivatives against various cancer cell lines. These compounds have been shown to induce apoptosis and inhibit cell proliferation through various mechanisms, including the inhibition of tubulin polymerization and modulation of key signaling pathways. For instance, certain 2-aminobenzophenone derivatives have been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest in the G2/M phase.

Antimicrobial Activity

The antimicrobial potential of aryl ketones is another area of active research. Chalcones, which are bioprecursors to flavonoids and contain a core aryl ketone moiety, have shown significant activity against a range of bacteria and fungi. The mechanism of action is often attributed to the disruption of microbial cell membranes or inhibition of essential enzymes. The lipophilicity conferred by the octyl chain in this compound derivatives may enhance their ability to penetrate microbial cell walls, suggesting a promising avenue for the development of new antimicrobial agents.

Anti-inflammatory Activity

Aryl ketone derivatives have also been investigated for their anti-inflammatory properties. The mechanism of action often involves the inhibition of key inflammatory mediators and signaling pathways. For example, some benzophenone analogs have been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the synthesis of prostaglandins, key players in the inflammatory response.[1] The structural similarity of octanophenones suggests they may also exhibit similar inhibitory effects on inflammatory pathways.

Quantitative Biological Data

The following tables summarize the quantitative biological activity data for various aryl ketone derivatives, providing a comparative basis for the anticipated potency of novel this compound analogs.

Table 1: Anticancer Activity of Selected Aryl Ketone Derivatives

| Compound Class | Derivative | Cancer Cell Line | Activity Metric | Value | Reference |

| Benzophenone | 2-amino-4-methoxy-phenyl)(3,4,5-trimethoxyphenyl)methanone | Colo 205 | IC50 | 50-100 fold lower than Combretastatin A-4 | |

| Benzophenone | (2-amino-5-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone | NUGC3 | IC50 | 50-100 fold lower than Combretastatin A-4 | |

| Benzophenone | 2'-hydroxy-4'-benzoylphenyl-β-D-glucopyranoside | MCF-7 | IC50 | Lower than Ketoprofen | [2] |

| Benzophenone | 4-hydroxy-4'-methoxybenzophenone | MCF-7 | IC50 | Lower than Ketoprofen | [2] |

| Quinone | ABQ-3 | HCT-116 | GI50 | 2.00 µM | |

| Quinone | ABQ-3 | MCF-7 | GI50 | 2.35 µM | |

| Quinone | ABQ-3 | K562 | IC50 | 0.82 ± 0.07 µM | |

| Chalcone | (E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one | T47D | IC50 | 5.28 µg/mL |

Table 2: Antimicrobial Activity of Selected Aryl Ketone Derivatives

| Compound Class | Derivative | Microorganism | Activity Metric | Value | Reference |

| Benzyl bromide | Benzyl bromide (1c) | Streptococcus pyogenes | MIC | 0.5 mg/mL | |

| Benzyl bromide | Benzyl bromide (1a) | Candida albicans | MIC | 0.25 mg/mL | |

| Propan-2-amine | CPD20 | Staphylococcus aureus (MRSA) | MIC | 2.5 μg/ml (6.58 μM) | |

| Propan-2-amine | CPD22 | Streptococcus pyogenes | MIC | 2.5 μg/ml (5.99 μM) | |

| Carbazole | 9-(4-(-imidazol-1-yl)butyl)-9H-carbazole | Various | MIC | 1–64 µg/mL |

Table 3: Anti-inflammatory Activity of Selected Aryl Ketone Derivatives

| Compound Class | Derivative | Assay | Activity Metric | Value | Reference |

| Aminobenzophenone | (4-[(2-aminophenyl)amino]-2-chlorophenyl)(2-methylphenyl)methanone | IL-1β release inhibition | IC50 | 14 nM | |

| Aminobenzophenone | (4-[(2-aminophenyl)amino]-2-chlorophenyl)(2-methylphenyl)methanone | TNF-α release inhibition | IC50 | 6 nM | |

| Isonicotinate | Isonicotinate of meta-aminophenol (5) | ROS inhibition | IC50 | 1.42 ± 0.1 µg/mL | |

| Monoterpene | (S)-(+)-carvone | LPS-induced NO production | IC50 | Potent activity |

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of the biological activities of novel compounds. The following sections provide step-by-step protocols for key in vitro and in vivo assays.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 to 5 x 104 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After the initial 24-hour incubation, replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for a further 24-72 hours.

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Following the treatment period, add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).

-

Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization of Formazan: Carefully aspirate the medium containing MTT from each well. Add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of 0.01 M HCl in 10% SDS, to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Susceptibility Testing: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to determine the antimicrobial activity of test compounds.

Protocol:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 108 CFU/mL).

-

Inoculation of Agar Plates: Uniformly swab the surface of a Mueller-Hinton agar plate with the prepared microbial inoculum to create a bacterial lawn.

-

Well Preparation: Aseptically punch wells (6-8 mm in diameter) into the agar plate using a sterile cork borer.

-

Compound Application: Add a defined volume (e.g., 50-100 µL) of the test compound solution at a known concentration into each well. A solvent control and a positive control (a standard antibiotic) should also be included.

-

Incubation: Incubate the plates under appropriate conditions for the test microorganism (e.g., 37°C for 18-24 hours for most bacteria).

-

Measurement of Inhibition Zones: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

-

Interpretation: The diameter of the inhibition zone is proportional to the antimicrobial activity of the compound. A larger zone of inhibition indicates greater susceptibility of the microorganism to the test compound.

In Vivo Anti-inflammatory Assessment: Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model is a well-established in vivo assay to screen for the acute anti-inflammatory activity of compounds.

Protocol:

-

Animal Acclimatization: Acclimate rodents (typically rats or mice) to the laboratory conditions for at least one week prior to the experiment.

-

Compound Administration: Administer the test compound orally or intraperitoneally at a predetermined dose. A vehicle control group and a positive control group (e.g., treated with indomethacin) should be included.

-

Induction of Inflammation: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: Measure the paw volume of each animal at time 0 (immediately before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

Data Analysis: The increase in paw volume is calculated as the difference between the paw volume at each time point and the initial paw volume. The percentage of inhibition of edema is calculated for each treated group compared to the vehicle control group using the following formula: % Inhibition = [1 - (ΔVtreated / ΔVcontrol)] x 100 where ΔV is the change in paw volume.

Signaling Pathways

The biological activities of aryl ketone derivatives are often mediated through their interaction with specific intracellular signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action and for the rational design of more potent and selective derivatives.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK pathway is a key signaling cascade that regulates a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers. The pathway consists of a series of protein kinases that sequentially phosphorylate and activate one another, including the Ras-Raf-MEK-ERK cascade.

References

The Ubiquitous Phenyl Ketone: A Comprehensive Technical Guide to its Natural Occurrence, Biosynthesis, and Physiological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl ketones, a diverse class of aromatic compounds characterized by a ketone functional group attached to a phenyl ring, are widespread throughout the natural world. From the alluring scent of flowers to the defense mechanisms of fungi, these molecules play a pivotal role in the intricate chemical language of life. This technical guide provides an in-depth exploration of the natural occurrence of phenyl ketones, detailing their biosynthetic origins, physiological functions, and the analytical methodologies used for their study. For drug development professionals, understanding the natural roles and biosynthetic pathways of these compounds can unveil novel targets and inspire the design of new therapeutic agents.

Natural Occurrence and Quantitative Data

Phenyl ketones are found in a remarkable array of organisms, including plants, fungi, and bacteria. Their concentrations can vary significantly depending on the species, tissue type, and environmental conditions. The following tables summarize the quantitative data for some of the most well-characterized naturally occurring phenyl ketones.

Table 1: Occurrence and Concentration of Raspberry Ketone

| Organism | Plant Part/Matrix | Concentration Range | Reference(s) |

| Rubus idaeus (Raspberry) | Fruit | 1-4 mg/kg | [1] |

| Various Berries (e.g., Cranberries, Blackberries) | Fruit | Trace amounts | [1] |

| Nicotiana benthamiana (transient expression) | Whole plant | > 30 µg/g | [2] |

| Saccharomyces cerevisiae (engineered) | Culture medium | up to 60 mg/L | [2] |

| Escherichia coli (engineered) | Culture medium | 62 mg/L |

Table 2: Occurrence of Chalcones and Flavanones in Plants

| Compound Class | Plant Family/Genus | General Occurrence | Reference(s) |

| Chalcones | Fabaceae, Asteraceae, Moraceae | Ubiquitous in edible and medicinal plants | [3] |

| Flavanones | Rutaceae, Fabaceae, Compositae | Found in various plant parts, including fruits, leaves, and flowers. |

Table 3: Occurrence of Acetophenone in Nature

| Organism/Source | Specific Context | Reported Presence | Reference(s) |

| Various Plants | Floral scent, defense | Present in chicory and other plants | |

| Fungi (Lindgomyces madisonensis) | Secondary metabolite | Isolated from culture extracts | |

| Bacteria (Aromatoleum aromaticum) | Intermediate in metabolism | Involved in anaerobic ethylbenzene metabolism |

Biosynthesis of Phenyl Ketones

The biosynthesis of most phenyl ketones in plants originates from the amino acid L-phenylalanine via the phenylpropanoid pathway. This central metabolic route gives rise to a vast array of secondary metabolites.

The Phenylpropanoid Pathway

The initial steps of the phenylpropanoid pathway involve the conversion of L-phenylalanine to p-coumaroyl-CoA. This intermediate then serves as a precursor for the biosynthesis of various classes of phenyl ketones, including chalcones and raspberry ketone.

Key Enzymes in the Pathway:

-

PAL: Phenylalanine ammonia-lyase

-

C4H: Cinnamate 4-hydroxylase

-

4CL: 4-coumarate:CoA ligase

-

CHS: Chalcone synthase

-

CHI: Chalcone isomerase

-

BAS: Benzalacetone synthase

-

RZS1: Raspberry ketone/zingerone synthase

Biosynthesis in Microorganisms

Fungi and bacteria also produce a variety of phenyl ketones as secondary metabolites. Fungal chalcones are synthesized by polyketide synthases (PKSs), which are enzymes that bear resemblance to plant chalcone synthases. In bacteria, acetophenone can be an intermediate in the anaerobic degradation of aromatic compounds like ethylbenzene. Some bacteria have also been engineered to produce raspberry ketone from glucose.

Physiological Roles and Signaling Pathways

Phenyl ketones serve a multitude of functions in the organisms that produce them, ranging from defense and attraction to intricate signaling roles.

Roles in Plants

In plants, phenyl ketones are crucial for survival and interaction with the environment.

-

Defense: Chalcones and flavanones often act as phytoalexins, antimicrobial compounds produced in response to pathogen attack. They can inhibit the growth of fungi and bacteria.

-

Attraction: The characteristic aroma of many flowers and fruits is due to volatile phenyl ketones like acetophenone and raspberry ketone, which attract pollinators and seed dispersers.

-

Signaling: Flavonoids, including chalcones and flavanones, are important signaling molecules in plant development and stress responses. They can modulate auxin transport, regulate gene expression, and play a role in the interaction between plants and microbes in the rhizosphere.

Roles in Fungi

In fungi, phenyl ketones, particularly chalcones, are considered secondary metabolites that contribute to the organism's ecological fitness.

-

Antifungal Activity: Some fungal chalcones exhibit antifungal properties, potentially inhibiting the growth of competing fungal species. The mechanism of action can involve the disruption of the fungal cell wall.

-

Signaling: Trans-chalcone has been shown to modulate signaling pathways related to cell wall integrity and fatty acid metabolism in the pathogenic fungus Trichophyton rubrum.

Roles in Bacteria

The roles of phenyl ketones in bacteria are less extensively studied but appear to be linked to metabolism and potentially signaling.

-

Metabolic Intermediates: As mentioned, acetophenone is an intermediate in the anaerobic breakdown of certain aromatic hydrocarbons by bacteria like Aromatoleum aromaticum.

-

Signaling: While not directly phenyl ketones, structurally related α-pyrones and α-hydroxyketones have been identified as signaling molecules in bacterial quorum sensing, suggesting a potential for similar roles for some phenyl ketones.

Experimental Protocols

The extraction, identification, and quantification of phenyl ketones from natural sources are critical for their study. The choice of method depends on the specific compound, the matrix, and the research question.

General Workflow for Phenyl Ketone Analysis

Detailed Methodologies

1. Extraction of Chalcones and Flavanones from Plant Material

-

Principle: Solvent extraction is commonly used to isolate these less volatile phenyl ketones from plant tissues.

-

Protocol:

-

Sample Preparation: Lyophilize and grind the plant material to a fine powder.

-

Extraction: Macerate or sonicate the powdered sample with a suitable solvent, such as methanol, ethanol, or acetone. The choice of solvent depends on the polarity of the target compounds.

-

Filtration and Concentration: Filter the extract to remove solid debris and concentrate the filtrate under reduced pressure.

-

Purification (Optional): For complex matrices, a solid-phase extraction (SPE) step may be necessary to remove interfering compounds.

-

2. Quantification of Chalcones by High-Performance Liquid Chromatography (HPLC-UV)

-

Principle: HPLC separates the compounds in a mixture based on their differential partitioning between a stationary phase and a mobile phase. UV detection is used for quantification.

-

Instrumentation and Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: Typically 0.8 - 1.2 mL/min.

-

Detection: UV detector set at a wavelength where the chalcone of interest has maximum absorbance (often in the range of 340-390 nm).

-

Quantification: Based on a calibration curve generated using authentic standards.

-

3. Analysis of Volatile Phenyl Ketones (e.g., Acetophenone) from Microbial Cultures by Gas Chromatography-Mass Spectrometry (GC-MS)

-

Principle: GC separates volatile compounds based on their boiling points and interactions with a stationary phase. MS is used for identification and quantification.

-

Protocol:

-

Sample Preparation: Headspace solid-phase microextraction (HS-SPME) is a common technique for extracting volatile compounds from the headspace of a microbial culture.

-

GC Separation:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Temperature Program: A temperature gradient is used to elute compounds with different boiling points.

-

-

MS Detection:

-

Ionization: Electron ionization (EI) is typically used.

-

Data Acquisition: Full scan mode for identification and selected ion monitoring (SIM) mode for quantification.

-

-

Identification and Quantification: Identification is based on matching the mass spectrum with a library (e.g., NIST) and retention time with a standard. Quantification is performed using an internal or external standard.

-

Conclusion and Future Perspectives

Phenyl ketones represent a structurally diverse and functionally significant class of natural products. Their roles in mediating interactions between organisms and their environment are only beginning to be fully understood. For drug development, the biosynthetic pathways of these compounds offer a rich source of novel enzymes and potential targets for antimicrobial and other therapeutic agents. Furthermore, the diverse biological activities of naturally occurring phenyl ketones provide a vast chemical space for the discovery of new lead compounds. Future research will undoubtedly continue to uncover the intricate roles of these fascinating molecules in the natural world and their potential applications for human benefit.

References

- 1. ATP-dependent carboxylation of acetophenone by a novel type of carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. KETOGENESIS PROMOTES TOLERANCE TO PSEUDOMONAS AERUGINOSA PULMONARY INFECTION - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chalcone Scaffolds, Bioprecursors of Flavonoids: Chemistry, Bioactivities, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

Core Thermochemical Data for Octanophenone

A comprehensive understanding of the thermochemical properties of octanophenone (also known as caprylophenone or 1-phenyloctan-1-one) is essential for its application in research, particularly in the fields of drug development and chemical synthesis. This technical guide provides a summary of available thermochemical data, details relevant experimental methodologies, and visualizes key relationships and processes.

This compound is an aromatic ketone with the chemical formula C₁₄H₂₀O.[1][2][3] Its thermochemical properties are crucial for understanding its stability, reactivity, and behavior in various chemical and biological systems.

Physical and Thermochemical Properties

The following tables summarize the available physical and thermochemical data for this compound. It is important to note that while some of these values are from experimental sources, others, such as the Gibbs free energy of formation, have been calculated using estimation methods.[4]

Table 1: Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₀O | [5] |

| Molecular Weight | 204.31 g/mol | |

| Melting Point | 21.5-23.5 °C | |

| Boiling Point | 285-290 °C | |

| Density | 0.936 g/mL at 25 °C | |

| Vapor Pressure | 0.00247 mmHg at 25°C | |

| Refractive Index | n20/D 1.5044 |

Table 2: Thermochemical Properties of this compound

| Property | Value | Unit | Source/Note |

| Standard Gibbs Free Energy of Formation (ΔfG°) | 50.49 | kJ/mol | Joback Calculated Property |

| Enthalpy of Fusion (ΔfusH°) | 30.8 | kJ/mol | |

| Enthalpy of Vaporization (ΔvapH°) | 54.9 | kJ/mol |

Experimental Protocols: Determination of Enthalpy of Combustion

Bomb Calorimetry for Alkyl Phenyl Ketones

The standard enthalpy of combustion is determined using a bomb calorimeter. This technique measures the heat released when a substance is completely burned in a controlled volume of oxygen.

Apparatus:

-

A static bomb calorimeter with a platinum resistance thermometer.

-

A sealed, oxygen-filled reaction vessel (the "bomb").

-

A known volume of water surrounding the bomb in an insulated container.

-

Ignition system (e.g., passing an electrical current through an iron wire).

Procedure:

-

Calibration: The calorimeter is calibrated by burning a known mass of a standard substance with a precisely known heat of combustion, such as benzoic acid. This determines the effective heat capacity of the calorimeter system (the bomb, water, and other components).

-

Sample Preparation: A weighed sample of the liquid alkyl phenyl ketone is placed in a crucible inside the bomb. A fuse wire (e.g., iron) is positioned to be in contact with the sample.

-

Combustion: The bomb is sealed, filled with high-pressure oxygen (typically around 30 atm), and placed in the calorimeter with a known amount of water. The sample is ignited, and the temperature change of the water is carefully measured.

-

Corrections: Corrections are made for the heat of ignition from the fuse wire and for the formation of nitric acid from any nitrogen present in the bomb.

-

Calculation: The heat of combustion at constant volume (ΔU_c) is calculated from the temperature rise and the effective heat capacity of the calorimeter. This is then converted to the enthalpy of combustion at constant pressure (ΔH_c) using the relationship between enthalpy and internal energy.

The following diagram illustrates the workflow for this experimental procedure.

References

Methodological & Application

Protocol for Friedel-Crafts Acylation Using Octanoyl Chloride

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring. This electrophilic aromatic substitution reaction is pivotal for the synthesis of aryl ketones, which are key intermediates in the manufacturing of pharmaceuticals, agrochemicals, and fine chemicals. This document provides a detailed protocol for the Friedel-Crafts acylation of an aromatic substrate using octanoyl chloride, a common long-chain acyl chloride. The protocol outlines the use of aluminum chloride as a Lewis acid catalyst, a widely employed and effective catalyst for this transformation.[1][2] The reaction proceeds through the formation of an acylium ion, which then acts as the electrophile in the substitution reaction.[1][2] A key advantage of Friedel-Crafts acylation over alkylation is that the product, an aryl ketone, is less reactive than the starting material, which prevents multiple substitutions.[3]

Reaction Principle

The Friedel-Crafts acylation of an aromatic compound with octanoyl chloride in the presence of a Lewis acid, typically anhydrous aluminum chloride (AlCl₃), results in the formation of an octanoyl-substituted aromatic ketone. The Lewis acid activates the octanoyl chloride, facilitating the generation of a resonance-stabilized acylium ion. This electrophile is then attacked by the electron-rich aromatic ring, leading to the formation of a carbon-carbon bond. Subsequent deprotonation of the aromatic ring restores its aromaticity and yields the final ketone product. Stoichiometric amounts of the Lewis acid are often necessary because both the acyl chloride and the resulting ketone can form complexes with it.

Experimental Protocol

This protocol details the Friedel-Crafts acylation of anisole with octanoyl chloride. Anisole is chosen as a representative activated aromatic substrate.

Materials:

-

Anisole (methoxybenzene)

-

Octanoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl), cold

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: All glassware must be thoroughly dried before use, as aluminum chloride is highly sensitive to moisture. Assemble a round-bottom flask equipped with a magnetic stir bar and a dropping funnel. The flask should be placed in an ice bath on a magnetic stirrer.

-

Reagent Addition: To the round-bottom flask, add the aromatic substrate (e.g., anisole, 1.0 equivalent) and anhydrous dichloromethane. Allow the solution to cool to 0°C with stirring.

-

Catalyst Addition: Carefully and portion-wise add anhydrous aluminum chloride (1.1 equivalents) to the stirred solution. The addition can be exothermic.

-

Acyl Chloride Addition: Dissolve octanoyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the octanoyl chloride solution dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0°C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture back to 0°C in an ice bath. Slowly and carefully quench the reaction by pouring the mixture into a beaker containing crushed ice and cold 1 M hydrochloric acid. This step is highly exothermic and should be performed with caution in a fume hood.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Data Presentation

The following table summarizes representative quantitative data for Friedel-Crafts acylation reactions with various Lewis acids and substrates, analogous to the protocol described.

| Aromatic Substrate | Acylating Agent | Lewis Acid | Solvent | Reaction Time (h) | Yield (%) | Reference |

| Anisole | Benzoyl chloride | Cu(OTf)₂ | [bmim][BF₄] | 1 | >95 | |

| Anisole | Acetic anhydride | Hβ Zeolite | Solvent-free | 4 | ~70 (para-isomer) | |

| 2,4-dihydroxybenzaldehyde derivative | Octanoyl chloride | AlCl₃ | Not specified | Not specified | 83 |

Visualizations

Experimental Workflow Diagram

Caption: Workflow of the Friedel-Crafts acylation.

Signaling Pathway (Reaction Mechanism)

Caption: Mechanism of Friedel-Crafts acylation.

References

Application Notes and Protocols for Octanophenone as an Internal Standard in Chromatography

For Researchers, Scientists, and Drug Development Professionals

Introduction

In quantitative chromatographic analysis, precision and accuracy are paramount. The use of an internal standard (IS) is a widely accepted technique to correct for variations in sample preparation, injection volume, and instrument response. An ideal internal standard is a compound that is chemically similar to the analyte(s) of interest but is not naturally present in the sample. Octanophenone, an aromatic ketone, possesses properties that make it a suitable internal standard for the analysis of a variety of organic compounds, particularly in reversed-phase high-performance liquid chromatography (HPLC) and gas chromatography (GC).

This document provides detailed application notes and protocols for the utilization of this compound as an internal standard in chromatographic analysis. It includes information on its physicochemical properties, guidelines for its selection and use, and example protocols for both HPLC-UV and GC-FID applications.

Physicochemical Properties of this compound

A thorough understanding of the properties of an internal standard is crucial for its effective implementation.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₀O | [1] |

| Molecular Weight | 204.31 g/mol | [1] |

| Appearance | Clear, colorless to slightly yellow liquid | [2] |

| Boiling Point | 285-290 °C | [3] |

| Melting Point | 21.5-23.5 °C | [3] |

| Density | 0.936 g/mL at 25 °C | |

| Solubility | Soluble in hot ethanol, acetone, toluene, and other common organic solvents. Insoluble in water. | |

| UV Absorbance | Possesses a chromophore suitable for UV detection. |

Rationale for Selecting this compound as an Internal Standard

The selection of an appropriate internal standard is a critical step in method development. The key is to choose a compound that is not present in the sample matrix and does not interfere with any of the analytes being quantified. Ideally, the internal standard should be similar in chemical nature to the target analytes, leading to comparable behavior during sample processing and analysis.

The workflow for selecting and implementing an internal standard is depicted below.

Application Note 1: Quantification of a Hypothetical Drug Compound (DrugX) in a Pharmaceutical Formulation using HPLC-UV

This application note describes a reversed-phase HPLC method for the quantification of "DrugX," a fictional aromatic pharmaceutical ingredient, in a tablet formulation using this compound as an internal standard.

Experimental Protocol

1. Materials and Reagents

-

DrugX reference standard (≥99% purity)

-

This compound (≥99% purity)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Deionized water (18.2 MΩ·cm)

-

Phosphoric acid (85%)

2. Preparation of Solutions

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh 100 mg of this compound and dissolve in 100 mL of methanol.

-

Internal Standard Working Solution (100 µg/mL): Dilute 10 mL of the IS stock solution to 100 mL with methanol.

-

DrugX Stock Solution (1 mg/mL): Accurately weigh 100 mg of DrugX and dissolve in 100 mL of methanol.

-

Calibration Standards: Prepare a series of calibration standards by spiking appropriate aliquots of the DrugX stock solution and a constant volume of the IS working solution into volumetric flasks and diluting with the mobile phase.

3. Sample Preparation

-

Weigh and grind 20 tablets to a fine powder.

-

Accurately weigh a portion of the powder equivalent to the average tablet weight.

-

Transfer the powder to a 100 mL volumetric flask.

-

Add 5.0 mL of the IS working solution (100 µg/mL).

-

Add approximately 70 mL of methanol and sonicate for 15 minutes.

-

Allow the solution to cool to room temperature and dilute to volume with methanol.

-

Mix thoroughly and filter a portion through a 0.45 µm syringe filter into an HPLC vial.

4. Chromatographic Conditions

| Parameter | Condition |

| Instrument | HPLC with UV Detector |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 254 nm |

Illustrative Quantitative Data

Table 1: Calibration Data for DrugX using this compound as Internal Standard

| DrugX Conc. (µg/mL) | DrugX Peak Area | IS Peak Area | Peak Area Ratio (DrugX/IS) |

| 10 | 152,345 | 751,234 | 0.203 |

| 25 | 380,863 | 750,987 | 0.507 |

| 50 | 761,725 | 751,500 | 1.014 |

| 100 | 1,524,000 | 752,100 | 2.026 |

| 200 | 3,045,000 | 751,800 | 4.050 |

Linearity:

-

Regression Equation: y = 0.0202x + 0.0015

-

Correlation Coefficient (r²): 0.9998

Precision and Accuracy (Illustrative):

| QC Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) (n=6) | Precision (%RSD) | Accuracy (%Recovery) |

| Low | 15 | 14.8 | 1.8 | 98.7 |

| Medium | 75 | 75.6 | 1.2 | 100.8 |

| High | 150 | 151.2 | 0.9 | 100.8 |

Application Note 2: Determination of a Fictional Environmental Contaminant (Compound Y) in Water by GC-FID

This note details a gas chromatography method with flame ionization detection (GC-FID) for the quantification of "Compound Y," a hypothetical semi-volatile organic pollutant, in a water matrix using this compound as an internal standard.

Experimental Protocol

1. Materials and Reagents

-

Compound Y reference standard (≥98% purity)

-

This compound (≥99% purity)

-

Dichloromethane (GC grade)

-

Sodium sulfate (anhydrous)

2. Preparation of Solutions

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh 100 mg of this compound and dissolve in 100 mL of dichloromethane.

-

Internal Standard Spiking Solution (10 µg/mL): Dilute 1 mL of the IS stock solution to 100 mL with dichloromethane.

-

Compound Y Stock Solution (1 mg/mL): Accurately weigh 100 mg of Compound Y and dissolve in 100 mL of dichloromethane.

-

Calibration Standards: Prepare calibration standards by diluting the Compound Y stock solution and adding a constant amount of the IS spiking solution.

3. Sample Preparation (Liquid-Liquid Extraction)

-

Measure 500 mL of the water sample into a 1 L separatory funnel.

-

Spike with 1.0 mL of the IS spiking solution (10 µg/mL).

-

Add 50 mL of dichloromethane and shake vigorously for 2 minutes.

-

Allow the layers to separate and drain the organic layer into a flask.

-

Repeat the extraction twice more with fresh 50 mL portions of dichloromethane.

-

Combine the organic extracts and dry by passing through a funnel containing anhydrous sodium sulfate.

-

Concentrate the extract to a final volume of 1.0 mL under a gentle stream of nitrogen.

-

Transfer to a GC vial.

4. Chromatographic Conditions

| Parameter | Condition |

| Instrument | Gas Chromatograph with FID |

| Column | DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Flow Rate | 1.2 mL/min (constant flow) |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL (splitless) |

| Oven Program | 80 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector Temperature | 300 °C |

Logical Relationship Diagram for GC-FID Analysis

Conclusion

This compound is a versatile and effective internal standard for a range of chromatographic applications. Its chemical properties allow for good chromatographic behavior and compatibility with common analytical systems. The provided protocols are illustrative examples of how this compound can be integrated into quantitative analytical methods. As with any analytical method, proper validation, including specificity, linearity, accuracy, precision, and robustness, is essential to ensure reliable results. These application notes serve as a guide for researchers and scientists in developing and implementing robust analytical methods using this compound as an internal standard.

References

Application Note: A Guide to Experimental Setups and Protocols for Photochemical Reactions of Ketones

Audience: Researchers, scientists, and drug development professionals.

Introduction Ketones are a cornerstone of organic chemistry, not only as synthetic targets but also as versatile mediators of photochemical reactions. Upon absorption of light, typically in the UV-A or visible range, ketones can be promoted to an excited state, unlocking unique reactivity. This enables a wide array of transformations, including hydrogen atom transfer (HAT), energy transfer, and cycloadditions, which are often difficult to achieve through traditional thermal methods.[1] These photochemical pathways are pivotal in modern synthetic chemistry and drug development, offering novel strategies for C-H functionalization, the creation of complex scaffolds, and the precise introduction of chemical functionalities.[2][3] This application note provides a detailed overview of the experimental setups, key protocols, and underlying principles for conducting photochemical reactions with ketones.

General Experimental Setup

A successful photochemical experiment relies on the precise control of light, temperature, and reaction atmosphere. Modern photoreactors are designed to ensure reproducibility and efficiency.[4]

Key Components:

-

Light Source: The choice of light source is critical and depends on the absorption spectrum of the ketone.

-

LEDs (Light Emitting Diodes): Increasingly the standard, LEDs offer narrow emission wavelengths, low heat output, and long operational lifetimes.[4] Common wavelengths for ketone photochemistry include 365 nm, 390 nm, and 450 nm (for visible-light applications).

-

Mercury Vapor Lamps: These lamps provide high-intensity, broad-spectrum UV light. Medium- or high-pressure lamps are common, often requiring filters to select the desired wavelength range.

-

-

Reaction Vessel: The vessel must be transparent to the chosen wavelength.

-

Quartz: Transparent to a broad range of UV and visible light, ideal for reactions requiring short-wavelength UV.

-

Borosilicate Glass (Pyrex): Suitable for wavelengths above ~300 nm, making it a cost-effective option for many applications.

-

-

Cooling System: Photochemical reactions can generate significant heat, which can affect reaction rates and selectivity. A cooling system, typically a fan or a circulating water bath, is essential to maintain a constant and controlled temperature, often near room temperature.

-

Atmosphere Control: Molecular oxygen can quench the excited triplet state of ketones, inhibiting the desired reaction. Therefore, reactions are typically performed under an inert atmosphere. This is achieved by degassing the solvent and reaction mixture (e.g., through freeze-pump-thaw cycles or by bubbling with nitrogen or argon) and maintaining a positive pressure of inert gas.

Below is a diagram illustrating the typical workflow for setting up a photochemical experiment.

Fundamental Photochemical Pathways

When a ketone absorbs a photon of light, it is promoted from its ground state (S₀) to a singlet excited state (S₁). This S₁ state is short-lived and can either relax back to the ground state or undergo intersystem crossing (ISC) to form a more stable and longer-lived triplet excited state (T₁). This T₁ state is often the key reactive intermediate in ketone photochemistry.

Experimental Protocols

Protocol 1: Photoreduction of Benzophenone

This classic reaction demonstrates the ability of an excited ketone to abstract a hydrogen atom, leading to its reduction. Benzophenone in its triplet state abstracts a hydrogen from isopropyl alcohol to form a ketyl radical, which then dimerizes to form benzopinacol.

Materials:

-

Benzophenone

-

Isopropyl alcohol (reagent grade)

-

Glacial acetic acid (a few drops, optional to aid crystallization)

-

Quartz or Pyrex reaction tube

-

UV lamp (e.g., 365 nm LED or medium-pressure mercury lamp)

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

Procedure:

-

Dissolve 2.0 g of benzophenone in 25 mL of isopropyl alcohol in the reaction vessel.

-

Add a magnetic stir bar to the solution.

-

Seal the vessel and degas the solution by bubbling nitrogen through it for 15-20 minutes.

-

Place the reaction vessel in the photoreactor, ensuring it is positioned for even irradiation.

-

Turn on the cooling system (if applicable) and the magnetic stirrer.

-

Irradiate the solution. The reaction progress can be monitored by the disappearance of the benzophenone spot on TLC. Reaction times can vary from several hours to days depending on the lamp intensity.

-

Once the reaction is complete, turn off the lamp. Benzopinacol often precipitates as a white solid.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration, wash with a small amount of cold isopropyl alcohol, and allow it to air dry.

-

Characterize the product (e.g., by melting point and NMR spectroscopy).

Protocol 2: Ketone-Catalyzed C(sp³)–H Chlorination

Photoexcited aryl ketones can act as powerful catalysts for C-H functionalization. In this protocol, acetophenone is used as a photosensitizer to catalyze the chlorination of cyclohexane using N-chlorosuccinimide (NCS) as the chlorine source.

Materials:

-

Cyclohexane

-

Acetophenone (catalyst)

-

N-Chlorosuccinimide (NCS)

-

Acetonitrile (solvent)

-

Borosilicate vial with a screw cap and septum

-